molecular formula C11H11F3N6O2 B3823030 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene

Cat. No.: B3823030
M. Wt: 316.24 g/mol
InChI Key: KGMJRGCCGNXPPD-UHFFFAOYSA-M
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Description

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves multiple steps. One common method involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with other organic reagents under controlled conditions. The reaction typically requires a catalyst, such as anionic tris-phosphine ruthenium hydride complex, to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, ethylene glycol, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene is unique due to its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N6.C2HF3O2/c1-5-4-6(2)14-9(10-5)15-8(13-14)11-7(3)12-15;3-2(4,5)1(6)7/h4H,1-3H3,(H,11,12,13);(H,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMJRGCCGNXPPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=[N+]3C(=NN12)N=C(N3)C)C.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Reactant of Route 2
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Reactant of Route 4
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene

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